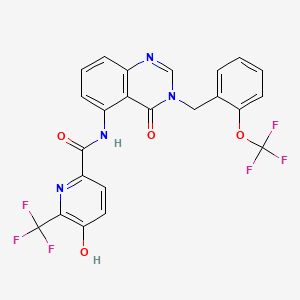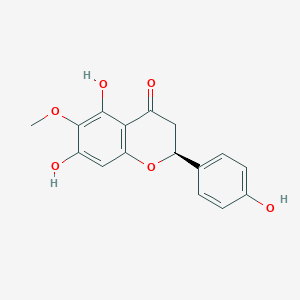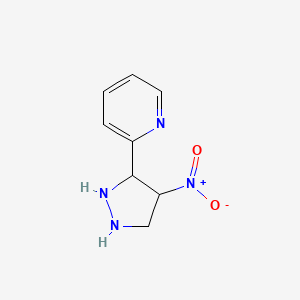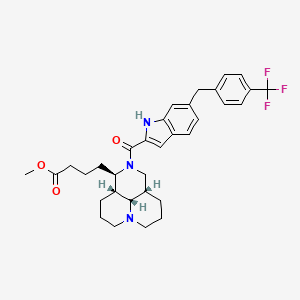
Biotin-doxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-doxorubicin is a conjugate of biotin (a vitamin also known as vitamin B7) and doxorubicin (a widely used chemotherapeutic agent). This compound leverages the high affinity of biotin for biotin receptors, which are often overexpressed in cancer cells, to enhance the targeted delivery of doxorubicin to tumor sites. This targeted approach aims to improve the efficacy of doxorubicin while minimizing its systemic toxicity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of biotin-doxorubicin typically involves the conjugation of biotin to doxorubicin through a linker. One common method is the use of a biotinylated linker that reacts with the amine group of doxorubicin. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of both molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process must adhere to stringent quality control measures to ensure the safety and efficacy of the compound.
化学反応の分析
Types of Reactions: Biotin-doxorubicin can undergo various chemical reactions, including:
Oxidation: Doxorubicin can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in doxorubicin can be reduced under certain conditions.
Substitution: The amine group in doxorubicin can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Substituted derivatives of doxorubicin with different functional groups.
科学的研究の応用
Biotin-doxorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and targeted delivery systems.
Biology: Employed in cellular studies to investigate the uptake and efficacy of targeted drug delivery.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a targeted chemotherapeutic agent for various cancers.
Industry: Applied in the development of advanced drug delivery systems and nanomedicine.
作用機序
Biotin-doxorubicin exerts its effects through a combination of biotin receptor-mediated targeting and the cytotoxic action of doxorubicin. The biotin moiety binds to biotin receptors on cancer cells, facilitating the uptake of the conjugate. Once inside the cell, doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates ROS, leading to DNA damage and cell death. This targeted approach enhances the accumulation of doxorubicin in tumor cells while reducing its impact on healthy tissues .
類似化合物との比較
Biotin-doxorubicin can be compared with other biotin-conjugated chemotherapeutic agents and doxorubicin derivatives:
Biotin-paclitaxel: Another biotin-conjugated chemotherapeutic agent that targets biotin receptors.
Doxil: A liposomal formulation of doxorubicin designed to enhance drug delivery and reduce toxicity.
Biotin-gemcitabine: A biotin-conjugated form of gemcitabine used for targeted cancer therapy.
Uniqueness: this compound is unique in its dual approach of leveraging biotin receptor targeting and the potent cytotoxicity of doxorubicin. This combination aims to improve therapeutic outcomes by enhancing drug delivery to cancer cells and minimizing systemic side effects.
特性
分子式 |
C52H71N5O19S |
|---|---|
分子量 |
1102.2 g/mol |
IUPAC名 |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |
InChIキー |
YVYPMNQETRWBLT-UDMZLYAZSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


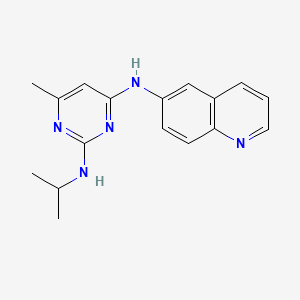
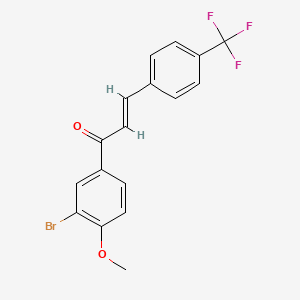
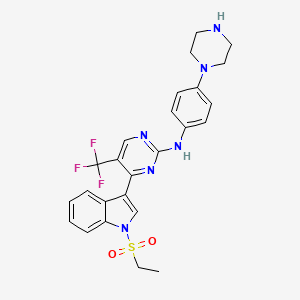
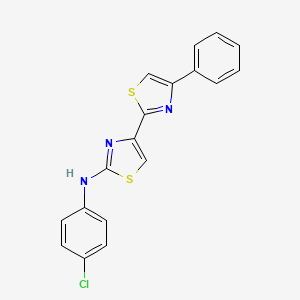
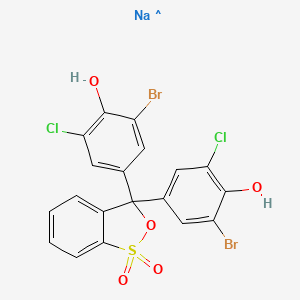
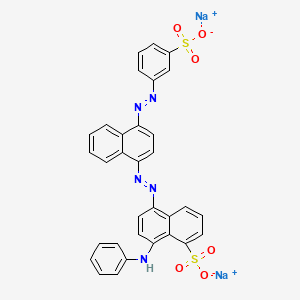
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
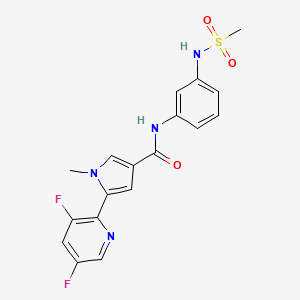
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
